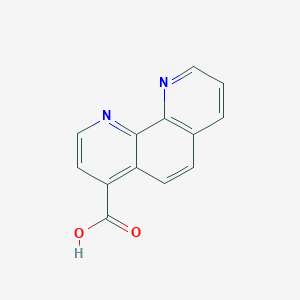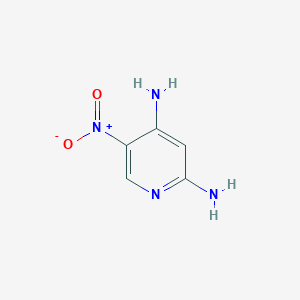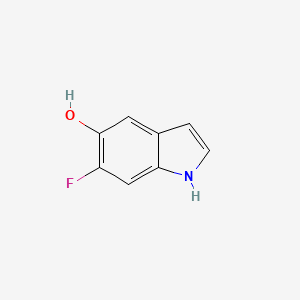
6-fluoro-1H-indol-5-ol
概要
説明
6-fluoro-1H-indol-5-ol is a compound with the molecular formula C8H6FNO. It has an average mass of 151.138 Da and a monoisotopic mass of 151.043335 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as 6-fluoro-1H-indol-5-ol, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C-N and N-N bonds . A specific synthesis method for 6-fluoro-1H-indol-5-ol is not available in the retrieved papers, but a solution of 6-fluoro-1H-indole in anhydrous THF was mentioned in one study .Molecular Structure Analysis
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole is aromatic because it is cyclic, planar, and follows the 4n+2 rule with its 10 π-electrons .Chemical Reactions Analysis
Indole derivatives, including 6-fluoro-1H-indol-5-ol, can undergo a variety of chemical reactions. These include electrophilic substitution, due to the excessive π-electrons delocalization . The specific chemical reactions involving 6-fluoro-1H-indol-5-ol are not detailed in the retrieved papers.科学的研究の応用
Fluorescence Studies and Protein Interactions
- Ionization potentials of fluoroindoles : The study on ionization potentials of various fluoroindoles, including 6-fluoroindole, provides insights into the monoexponential fluorescence decay of 5-fluorotryptophan in mutant proteins. This highlights the role of fluoro substitution in influencing electron transfer (ET) quenching rates, thereby affecting fluorescence properties and potentially offering a tool for protein interaction studies (Tiqing Liu et al., 2005).
Molecular Electronics
- Oligothiophene derivatives : Research into the physicochemical properties and solid-state structures of oligothiophene derivatives, including fluoroindole-based compounds, has revealed their potential in molecular and polymeric electronics. These studies underscore the impact of fluorocarbon substitution on molecular interactions and fluorescence efficiency, which could be relevant for developing new materials for electronic applications (A. Facchetti et al., 2004).
Synthesis and Chemical Properties
- Cyclization of difluoroalkenes : The synthesis of ring-fluorinated hetero- and carbocycles, leveraging the unique reactivity of fluoroindoles, demonstrates their utility in organic synthesis. The study showcases the importance of fluoro substitution in facilitating disfavored cyclization processes, offering new pathways for the synthesis of complex organic molecules (J. Ichikawa et al., 2002).
Antimicrobial and Anticancer Activities
- Antimycobacterial and anticancer agents : A series of fluoroindole derivatives have been synthesized and evaluated for their antimycobacterial and anticancer activities. These compounds demonstrate the potential of fluoroindoles as scaffolds for developing novel therapeutic agents (Gökçe Cihan-Üstündağ & G. Çapan, 2012).
Charge Storage Materials
- Fluoro-substituted polyindole : The development of high-performance poly(5-fluoroindole) as a charge storage material demonstrates the advantageous electrochemical properties of fluorinated indoles. This research highlights the potential of fluoroindoles in supercapacitor applications, showcasing their superior specific capacitance and stability compared to non-fluorinated counterparts (Rui Wang et al., 2019).
将来の方向性
Indole derivatives have diverse biological activities and immense potential for therapeutic applications. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, there is significant interest among researchers to synthesize a variety of indole derivatives, including 6-fluoro-1H-indol-5-ol, for screening different pharmacological activities.
作用機序
Target of Action
It is known that indole derivatives, which include 6-fluoro-1h-indol-5-ol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit the production of inflammatory cytokines, such as IL6 and TNFα, by inhibiting the activation of the transcription factor nuclear factor kappa B (NFκB) .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Result of Action
6-fluoro-1H-indol-5-ol has been shown to have potent inhibitory effects in animal models. Specifically, it has been reported to inhibit angiogenesis and the growth of tumors in mice . Additionally, 6-fluoro-1H-indol-5-ol has been found to inhibit the production of inflammatory cytokines, such as IL6 and TNFα .
特性
IUPAC Name |
6-fluoro-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHCCZRXUOIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621800 | |
| Record name | 6-Fluoro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indol-5-ol | |
CAS RN |
288386-15-2 | |
| Record name | 6-Fluoro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



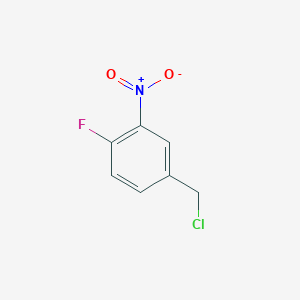
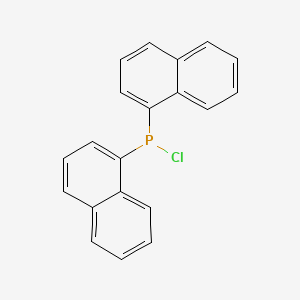

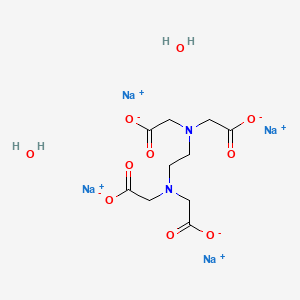

![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
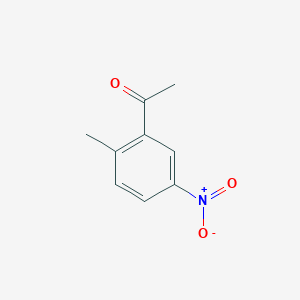
![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)

